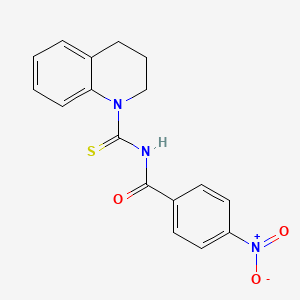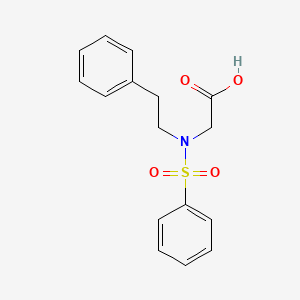
1-methyl-4-(2-methyl-1H-imidazol-1-yl)-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinone compounds often involves multi-step chemical reactions, including cyclization, nitration, and functional group transformations. For example, the synthesis of imidazo[1,5-a]quinoxalin-4-one derivatives involves condensation reactions followed by reductive cyclization processes (Chen et al., 2004). Such methodologies could potentially be adapted for the synthesis of 1-methyl-4-(2-methyl-1H-imidazol-1-yl)-3-nitro-2(1H)-quinolinone, highlighting the importance of precise reaction conditions and reagent selection in achieving the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structure of this compound, as inferred from related compounds, involves a complex heterocyclic system that includes both imidazole and quinolinone rings. The presence of a nitro group and methyl substituents further contributes to the electron distribution within the molecule, potentially affecting its electronic properties and reactivity. Structural analysis of similar compounds, such as imidazo[1,5-a]quinoxalin-4-ones, reveals the significance of the fused ring system in determining the compound's chemical behavior and interaction with biological targets (Chen et al., 2004).
Chemical Reactions and Properties
Compounds with imidazole and quinolinone motifs are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites such as the nitro group and the nitrogen atoms in the heterocycles. The reactivity can be further influenced by the electronic effects of the methyl groups and the overall molecular conformation. The synthesis and reactivity of related compounds, such as 4-chloro-2-methyl-3-nitroquinolines, demonstrate the versatility of the quinolinone scaffold in chemical transformations (Khodair et al., 1999).
特性
IUPAC Name |
1-methyl-4-(2-methylimidazol-1-yl)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-7-8-17(9)12-10-5-3-4-6-11(10)16(2)14(19)13(12)18(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGXYSSHQXIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-(2-methyl-imidazol-1-yl)-3-nitro-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5650908.png)
![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5650929.png)
![3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5650936.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650946.png)
![1-acetyl-4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5650949.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5650954.png)

![5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5650973.png)


![rel-(4aS,8aS)-2-[(4'-propyl-4-biphenylyl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5651002.png)
![3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5651007.png)